molecular formula C16H20Cl2N2 B14593731 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole CAS No. 61019-75-8

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole

Cat. No.: B14593731
CAS No.: 61019-75-8
M. Wt: 311.2 g/mol
InChI Key: AVONBYDBKGQGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Substituted imidazole derivatives with various functional groups attached.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of microbial cell walls or membranes, leading to cell death.

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

61019-75-8

Molecular Formula

C16H20Cl2N2

Molecular Weight

311.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)hexyl]-2-methylimidazole

InChI

InChI=1S/C16H20Cl2N2/c1-3-4-5-13(11-20-9-8-19-12(20)2)15-7-6-14(17)10-16(15)18/h6-10,13H,3-5,11H2,1-2H3

InChI Key

AVONBYDBKGQGRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.